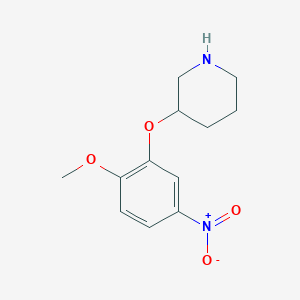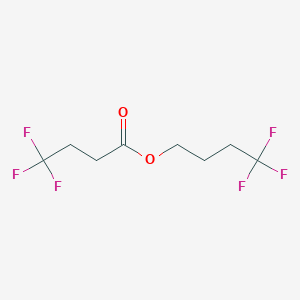
4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate
Vue d'ensemble
Description
4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate is a fluorinated compound. Fluorinated compounds are often used in various industries due to their unique properties such as high thermal stability and low reactivity .
Molecular Structure Analysis
The molecular structure of 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate would likely consist of a butyl chain with three fluorine atoms attached to the terminal carbon, and a butanoate group also with three fluorine atoms attached to the terminal carbon .Chemical Reactions Analysis
Fluorinated compounds are generally characterized by high thermal and chemical stability, which means they do not easily undergo chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate would be influenced by the presence of the fluorine atoms. Fluorine is highly electronegative, which can result in compounds that have high thermal and chemical stability .Applications De Recherche Scientifique
Environmental Fate and Biodegradation
Polyfluoroalkyl chemicals, such as 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate, are widely used in industrial and commercial applications due to their unique properties. However, their persistence and potential to degrade into perfluoroalkyl acids raise environmental concerns. Studies have explored microbial degradation as a pathway to mitigate their impact, revealing that microbial processes can transform these compounds into perfluoroalkyl carboxylic and sulfonic acids under environmental conditions (Liu & Avendaño, 2013).
Toxicology and Environmental Health
The bioaccumulation potential and toxicity of poly- and perfluoroalkyl substances (PFASs), which include compounds like 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate, have been a major focus of research. Studies suggest that PFASs can accumulate in wildlife and humans, posing risks to health and the environment. The need for comprehensive monitoring and understanding of their effects has been emphasized to safeguard ecosystems and public health (Conder et al., 2008).
Removal and Treatment Technologies
In light of their environmental persistence, research has also focused on developing effective methods for the removal of PFAS compounds, including 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate, from water and soil. Various treatment technologies, such as adsorption, advanced oxidation processes, and membrane filtration, have been investigated for their potential to remove these substances from contaminated sites and wastewater. The effectiveness of these methods varies, with some showing promise for practical application in mitigating the environmental impact of PFASs (Du et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4,4,4-trifluorobutyl 4,4,4-trifluorobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F6O2/c9-7(10,11)3-1-5-16-6(15)2-4-8(12,13)14/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKAMCOYHHGELK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)COC(=O)CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663088 | |
| Record name | 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluorobutyl 4,4,4-trifluorobutyrate | |
CAS RN |
885276-39-1 | |
| Record name | 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885276-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(2-Phenyl-1h-imidazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1451505.png)
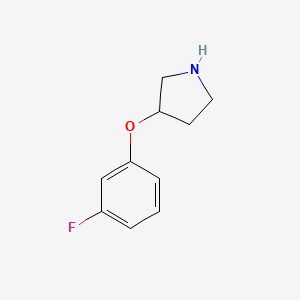
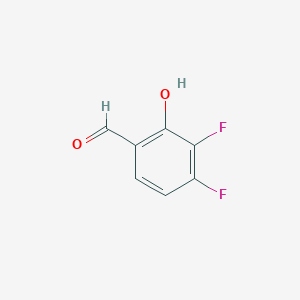
![[2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1451513.png)
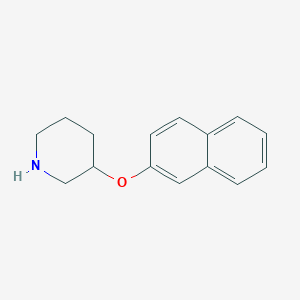
![N-Methyl-1-(5-methyl-2-thienyl)-N-[(5-methyl-2-thienyl)methyl]methanamine hydrochloride](/img/structure/B1451517.png)

![7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1451519.png)
![Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1451522.png)
![3-{[(3-Fluorobenzyl)oxy]methyl}piperidine](/img/structure/B1451523.png)
![3-[(4-Fluorobenzyl)oxy]piperidine](/img/structure/B1451524.png)
